Evidence 1: [2+2+2] Cyclotrimerization Yield—1,5-Hexadiyne Outperforms 1,6-Heptadiyne by 15 Percentage Points
In the [2+2+2] cyclotrimerization of untethered α,ω-diynes with dimethyl acetylenedicarboxylate (DMAD) mediated by Wilkinson's catalyst (RhCl(PPh₃)₃) to form annulated benzocycloalkane derivatives, 1,5-hexadiyne achieves a product yield of approximately 49%, compared with approximately 34% for 1,6-heptadiyne under the same reaction manifold . This yield differential of approximately 15 percentage points (a 44% relative yield enhancement) is attributed to the favorable conformation of the two-carbon spacer, which pre-organizes the diyne for productive cyclization. 1,7-Octadiyne and 1,8-nonadiyne also participate in this transformation but with distinct ring-size outcomes .
| Evidence Dimension | Isolated product yield in [2+2+2] cyclotrimerization with DMAD |
|---|---|
| Target Compound Data | 1,5-Hexadiyne: ~49% yield |
| Comparator Or Baseline | 1,6-Heptadiyne: ~34% yield (1,7-octadiyne and 1,8-nonadiyne also tested under same conditions) |
| Quantified Difference | +15 percentage points absolute; ~1.44× relative yield advantage over 1,6-heptadiyne |
| Conditions | Untethered α,ω-diyne + DMAD, Wilkinson's catalyst RhCl(PPh₃)₃, [2+2+2] cyclotrimerization, as reported in Kotha & Lahiri (2018) review and primary references therein |
Why This Matters
Procurement of 1,5-hexadiyne for [2+2+2] cyclotrimerization-based synthetic routes delivers approximately 44% higher material utilization efficiency compared to the closest homolog, directly reducing cost per gram of product.
